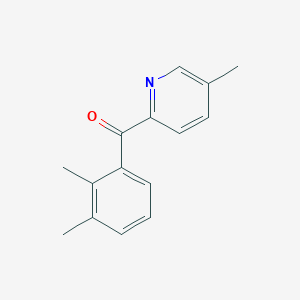

2-(2,3-Dimethylbenzoyl)-5-methylpyridine

Description

2-(2,3-Dimethylbenzoyl)-5-methylpyridine is an organic compound characterized by a pyridine ring substituted with a methyl group at the 5-position and a 2,3-dimethylbenzoyl moiety at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and drug discovery. The compound is listed under synonyms such as ZINC45028574 and AKOS016018909, with an InChIKey of MEKCGYRIJAXJOR-UHFFFAOYSA-N . It is commercially available for research, particularly in pharmaceutical applications, as noted by its association with EOS Med Chem for medicinal purposes .

Properties

IUPAC Name |

(2,3-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-8-14(16-9-10)15(17)13-6-4-5-11(2)12(13)3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFDRTSCZJSXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224410 | |

| Record name | (2,3-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-90-4 | |

| Record name | (2,3-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylbenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 2,3-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the Friedel-Crafts acylation process. The reaction conditions often include anhydrous solvents like dichloromethane or chloroform, and the

Biological Activity

2-(2,3-Dimethylbenzoyl)-5-methylpyridine is an organic compound with potential pharmacological properties due to its unique structural characteristics. This compound features a pyridine ring substituted at the 5-position with a 2,3-dimethylbenzoyl group, contributing to its lipophilicity and biological activity. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N. The presence of both aromatic and heterocyclic components enhances its chemical reactivity and interaction with biological systems. The benzoyl moiety is particularly relevant for its ability to interact with various enzymes and receptors, potentially influencing their activity.

Mechanisms of Biological Activity

Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites. This interaction can alter enzyme function, which is significant for metabolic pathways.

Receptor Binding : Due to its structural similarity to biologically active molecules, this compound can bind to specific receptors, modulating various signaling pathways. This characteristic may contribute to its pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Similar pyridine derivatives have demonstrated effectiveness against various pathogens. The interaction of the compound with microbial targets suggests potential antimicrobial properties.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities, potentially through the modulation of inflammatory pathways.

- Anticancer Properties : There is evidence that derivatives of substituted pyridines can induce apoptosis in cancer cells. For instance, certain studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines, indicating that this compound may also possess anticancer properties.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have highlighted the cytotoxic effects of pyridine derivatives on cancer cell lines such as MCF-7 (breast cancer) and FaDu (hypopharyngeal cancer). For example, compounds similar to this compound showed IC50 values indicating significant antiproliferative activity compared to standard chemotherapeutics like bleomycin.

- Enzyme Interaction Studies : Research has demonstrated that the compound can inhibit key enzymes involved in metabolic processes. For instance, studies focusing on acetylcholinesterase inhibition have shown promising results for related pyridine compounds .

- Microbial Efficacy : The antimicrobial potential has been explored through assays against various bacterial strains. Results indicate that similar compounds exhibit MIC values suggesting effectiveness against Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects | Reference |

|---|---|---|---|

| Anticancer | Pyridine Derivatives | Induced apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Benzoyl Compounds | Inhibited acetylcholinesterase | |

| Antimicrobial | Similar Pyridines | Effective against E. coli (MIC = 12.5 µM) |

Comparison with Similar Compounds

2-[4-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-5-(trifluoromethyl)pyridine

- Substituents : Incorporates a trifluoromethyl group at the 5-position of pyridine and a 1,2,4-oxadiazole ring linked to a dimethoxyphenyl group.

- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the target compound. The oxadiazole ring may improve binding affinity to enzymes or receptors due to its electron-deficient nature .

- Applications : Likely used in kinase inhibition or as a bioactive scaffold in drug discovery.

M-5MPEP (2-[(3-Methoxyphenyl)ethynyl]-5-methylpyridine)

- Substituents : Features an ethynyl bridge connecting a 3-methoxyphenyl group to the 5-methylpyridine core.

- The absence of a benzoyl group reduces steric hindrance compared to the target compound .

- Applications : Investigated as a neuromodulator or allosteric ligand.

Methoxyfenozide (3-Methoxy-2-methylbenzoic Acid 2-(3,5-Dimethylbenzoyl)hydrazide)

- Substituents : Contains a hydrazide linker and a 3,5-dimethylbenzoyl group.

- Key Differences : The hydrazide functional group and 3,5-dimethyl substitution pattern differentiate it from the 2,3-dimethylbenzoyl group in the target compound. These features contribute to its role as an insect growth regulator .

- Applications : Widely used in agriculture as a pesticide.

Physicochemical Properties

*logP values estimated using fragment-based methods.

Research Findings and Trends

- Substituent Positioning: The 2,3-dimethyl configuration in the target compound provides optimal steric bulk for receptor binding, whereas 3,5-dimethyl or methoxy groups (e.g., methoxyfenozide) favor agricultural applications .

- Functional Group Impact : The benzoyl group in the target compound offers a planar structure for π-π stacking, while oxadiazole or ethynyl groups in analogs introduce distinct electronic profiles for specialized interactions .

- Metabolic Stability : Trifluoromethyl groups (e.g., in ’s compound) improve metabolic resistance but may increase toxicity risks compared to methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.